2-[(2-Methylbenzylidene)amino]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
LREKXPVIMOJRAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C=NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 2 Methylbenzylidene Amino Benzamide
Diverse Synthetic Routes for the Formation of 2-[(2-Methylbenzylidene)amino]benzamide
The formation of this compound involves the reaction of 2-aminobenzamide (B116534) with 2-methylbenzaldehyde (B42018). This reaction can be carried out using various synthetic strategies, from conventional heating to more advanced catalytic and green chemistry approaches.
Optimization of Condensation Reactions for High Yields
Conventional synthesis of Schiff bases often involves refluxing the amine and aldehyde in a suitable solvent, such as ethanol (B145695). researchgate.net The equilibrium of the reaction can be shifted towards the product by removing the water formed during the condensation. youtube.com However, to maximize the yield and minimize reaction times, various parameters can be optimized.
Key optimization parameters include the choice of solvent, temperature, reaction time, and the use of a catalyst. For instance, in the synthesis of similar Schiff bases, refluxing in ethanol for a few hours has been shown to produce high yields. researchgate.net A study on the synthesis of a Schiff base from 2-aminopyridine (B139424) and 4-ethoxybenzaldehyde (B43997) demonstrated that refluxing in ethanol for 2 hours resulted in a yield of 88.2%. researchgate.net
| Reactants | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine, 4-Ethoxybenzaldehyde | Ethanol | Reflux | 2 hours | 88.2 | researchgate.net |
| 2-Aminopyridine, 4-Ethoxybenzaldehyde | Ethanol | Stirring at RT | 1 hour | 69.2 | researchgate.net |
| 2-Aminopyridine, 4-Ethoxybenzaldehyde | Ethanol-Water (1:1) | Stirring at RT | 1 hour | 43.5 | researchgate.net |
This table presents data for the synthesis of a related Schiff base to illustrate the effect of reaction conditions on yield.
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of Schiff bases, this can be achieved through several approaches, including the use of eco-friendly solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation. researchgate.netresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net For example, the synthesis of a Schiff base of 2-aminobenzimidazole (B67599) was achieved with significantly higher yields under microwave irradiation compared to conventional heating. researchgate.net Another green approach is the use of natural acid catalysts or performing reactions in aqueous media. researchgate.net
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 6-7 hours | 65-78 | researchgate.net |
| Microwave Irradiation | 4-6 minutes | 76-80 | researchgate.net |
This table compares conventional and microwave-assisted synthesis for a related Schiff base, highlighting the efficiency of the green chemistry approach.
Catalytic Approaches for Enhanced Synthesis of this compound
The use of catalysts can significantly enhance the rate and selectivity of Schiff base formation. Both acid and base catalysts are commonly employed. Acid catalysts, such as acetic acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
In recent years, various heterogeneous catalysts have been developed to facilitate easier separation and recycling, aligning with green chemistry principles. These include metal-organic frameworks (MOFs) and metal oxides. nih.govgoogle.com For instance, a Cu-MOF has been shown to be an efficient and recyclable catalyst for the oxidative homo-coupling of amines to imines. nih.gov The use of a copper-based catalyst has also been proposed for the aerobic oxidation of amines to imines, highlighting the role of metal ions in activating the reactants. researchgate.net
Reaction Kinetics and Mechanistic Investigations of the Formation Process
The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism. masterorganicchemistry.com The first step is the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This step is typically the rate-determining step under acidic conditions. The second step involves the acid-catalyzed dehydration of the carbinolamine to form the imine. masterorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminobenzamide attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the final Schiff base product, this compound. masterorganicchemistry.com
The kinetics of the reaction can be influenced by the pH of the medium. The rate of imine formation is generally highest at a mildly acidic pH (around 4-5). At very low pH, the amine nucleophile is protonated and becomes unreactive. At high pH, the dehydration of the carbinolamine becomes the rate-limiting step as there is not enough acid to catalyze the removal of the hydroxyl group.
Purity Assessment and Isolation Techniques for this compound
After the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity. Common isolation techniques include filtration and recrystallization.
If the product precipitates out of the reaction mixture upon cooling, it can be collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials or soluble impurities.
Recrystallization is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for effective purification. Common solvents for recrystallizing Schiff bases include ethanol, methanol, and benzene. nih.gov
The purity of the synthesized this compound can be assessed using various analytical techniques:
Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point range. Impurities tend to broaden and depress the melting point.
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and to check the purity of the final product. researchgate.net A pure compound should ideally show a single spot on the TLC plate. Column chromatography can be employed for purification if recrystallization is not effective. nih.gov
Spectroscopic Methods:
Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the region of 1690-1640 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates the completion of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8-10 ppm. nih.gov
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity.
A study on a similar compound, (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide, reported a molecular ion peak [M+H]⁺ at m/z = 356.10, which corresponds to its calculated molecular weight. biointerfaceresearch.com
| Analytical Technique | Purpose | Expected Observation for this compound |
| Melting Point | Purity Assessment | Sharp melting point range |
| Thin-Layer Chromatography | Purity Assessment & Reaction Monitoring | Single spot |
| IR Spectroscopy | Functional Group Identification | Appearance of C=N stretch (~1650 cm⁻¹), disappearance of C=O and N-H (primary amine) stretches |
| ¹H NMR Spectroscopy | Structural Elucidation | Signal for azomethine proton (-CH=N-) around δ 8-10 ppm |
| ¹³C NMR Spectroscopy | Structural Elucidation | Signal for azomethine carbon (-CH=N-) |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to C₁₅H₁₄N₂O |
Elucidation of the Molecular and Supramolecular Architecture of 2 2 Methylbenzylidene Amino Benzamide
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopy is an indispensable tool in chemical analysis, allowing for the non-destructive investigation of molecular structure. Each technique provides unique insights into the compound's architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR experiments are crucial for identifying the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum of 2-[(2-Methylbenzylidene)amino]benzamide, one would expect to observe distinct signals corresponding to the aromatic protons on both the benzamide (B126) and methylbenzylidene rings, the imine proton (-CH=N-), the amide protons (-CONH₂), and the methyl protons (-CH₃). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the atom connectivity. For instance, the imine proton would likely appear as a singlet in the downfield region of the spectrum. The methyl group protons would also present as a singlet, but at a much more upfield position. The aromatic protons would show complex splitting patterns due to spin-spin coupling between adjacent protons.
¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals would be expected for each unique carbon atom, including the carbonyl carbon of the amide group, the imine carbon, the methyl carbon, and the various aromatic carbons. Data from related aminobenzamide derivatives show typical chemical shifts for carbonyl carbons appearing significantly downfield. nih.gov
Hypothetical ¹H and ¹³C NMR Data To illustrate the type of data obtained, the following table presents expected chemical shift ranges for the key functional groups based on analogous structures.
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | 115 - 150 |
| Amide-H (NH₂) | 5.5 - 8.0 (broad) | N/A |
| Imine-H (CH=N) | 8.0 - 9.0 | 160 - 170 |
| Methyl-H (CH₃) | 2.2 - 2.6 | 20 - 25 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bmrb.io These spectra provide a "fingerprint" of the compound by identifying the functional groups present.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amide group (typically two bands in the 3400-3200 cm⁻¹ region), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), the N-H bending of the amide (the amide II band, around 1600 cm⁻¹), and the C=N stretching of the imine group (around 1625 cm⁻¹). nih.gov Aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in confirming the C=N and aromatic ring vibrations. nih.gov
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (NH₂) | N-H Stretch | 3400 - 3200 |
| Amide (C=O) | C=O Stretch (Amide I) | ~1650 |
| Imine (C=N) | C=N Stretch | ~1625 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum reveals the presence of chromophores—parts of the molecule that absorb light in the UV-Vis range. The extensive conjugation in this compound, involving two aromatic rings and an imine bond, would lead to significant UV absorption.
One would anticipate observing strong absorptions corresponding to π→π* transitions associated with the aromatic systems and the C=N double bond. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent used but would likely fall in the 250-400 nm range. Analysis of similar conjugated systems often reveals multiple absorption bands. researchgate.netnist.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₅H₁₄N₂O), the calculated exact mass is 238.1106 g/mol . HRMS would be able to confirm this value with high accuracy (typically to within 5 ppm).
Furthermore, by inducing fragmentation of the molecule, the mass spectrum provides structural information. Expected fragmentation patterns would involve the cleavage of the imine bond and other characteristic losses, helping to piece together the molecular structure. The analysis of 2-aminobenzamide (B116534) derivatives often shows fragmentation patterns corresponding to the loss of the amide group or cleavage at the amino linkage. hmdb.caresearchgate.net
Single-Crystal X-ray Diffraction Studies for Solid-State Structure
While spectroscopic methods reveal the molecular structure, single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice (supramolecular architecture). nist.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields fundamental crystallographic data. For related Schiff base compounds, crystal systems such as monoclinic or orthorhombic are common. nih.gov
The data obtained includes:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).
Space Group: A more detailed description of the symmetry elements within the crystal.
Unit Cell Parameters: The dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
This crystallographic data is essential for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state and influence the material's bulk properties. For example, the amide group (NH₂) is a strong hydrogen bond donor, and the carbonyl oxygen and imine nitrogen are hydrogen bond acceptors, suggesting that hydrogen bonding would play a significant role in the supramolecular structure of this compound.
Illustrative Crystallographic Data for a Related Schiff Base
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.45 |
Molecular Conformation and Torsion Angle Analysis in the Crystalline State
In the crystalline form of 2-Chloro-N-(2-methylphenyl)benzamide, the molecule adopts a specific conformation defined by the relative orientations of its constituent parts. The central amide linkage (–NH–C(=O)–) is a key determinant of the molecular shape. This planar group is twisted out of the planes of the two aromatic rings it connects.
A notable conformational feature is the positioning of the ortho-substituents. The chlorine atom on the benzoyl ring is situated syn to the carbonyl oxygen atom. Similarly, the methyl group on the anilino ring adopts a syn conformation relative to the N–H bond. These specific orientations minimize steric hindrance and may be influenced by weak intramolecular interactions.
Table 1: Selected Torsion Angles for 2-Chloro-N-(2-methylphenyl)benzamide
| Torsion Angle | Value (°) |
|---|---|
| Amide plane vs. 2-chlorophenyl plane | 58.77 |
| Amide plane vs. 2-methylphenyl plane | 56.30 |
| Dihedral angle between aromatic rings | 4.08 |
Data derived from a study on a structurally related compound.
Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The way individual molecules of 2-Chloro-N-(2-methylphenyl)benzamide arrange themselves in the crystal is governed by a network of non-covalent interactions. The most prominent of these is hydrogen bonding. The amide group, with its N–H donor and C=O acceptor sites, is primed for forming strong intermolecular hydrogen bonds.
In the crystal structure, a classic N–H···O hydrogen bond is observed. This interaction links adjacent molecules, with the amide hydrogen of one molecule bonding to the carbonyl oxygen of a neighboring molecule. This repeated interaction creates infinite chains of molecules extending along a specific crystallographic axis.
Table 2: Hydrogen Bond Geometry for 2-Chloro-N-(2-methylphenyl)benzamide
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N–H···O | Data not available | Data not available | Data not available | Data not available |
While the presence of N–H···O hydrogen bonds is confirmed, specific geometric parameters are not provided in the available literature for this related compound.
Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical insights into the compound This compound . Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline.
Computational Chemistry and Theoretical Insights into 2 2 Methylbenzylidene Amino Benzamide
Quantitative Structure-Activity Relationship (QSAR) Principles:No QSAR models involving this compound or its close analogues for mechanistic studies have been found in the literature.
To fulfill the user's request for a "thorough, informative, and scientifically accurate" article, a prerequisite is the existence of primary research on the subject. In this case, such research appears to be absent from the public domain. Any attempt to generate the requested content would be speculative and would not adhere to the quality and accuracy standards required.
Reaction Mechanism Studies through Computational Pathways
The formation of the Schiff base 2-[(2-Methylbenzylidene)amino]benzamide, which results from the condensation reaction between 2-methylbenzaldehyde (B42018) and 2-aminobenzamide (B116534), involves a series of well-defined mechanistic steps. While specific computational studies exclusively detailing the reaction pathway for this particular compound are not prevalent in the public literature, the general mechanism of imine formation is well-understood and has been the subject of numerous theoretical investigations on analogous systems. These studies, typically employing Density Functional Theory (DFT), provide a robust framework for understanding the energetics and structural transformations involved.
The reaction mechanism for the formation of a Schiff base from an aldehyde and an amine generally proceeds through several key stages:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine nitrogen of 2-aminobenzamide on the electrophilic carbonyl carbon of 2-methylbenzaldehyde.
Hemiaminal Formation: This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This step involves a proton transfer.
Dehydration: The hemiaminal intermediate is then dehydrated, a process which is often acid-catalyzed. This involves the protonation of the hydroxyl group, turning it into a good leaving group (water).
Imine Formation: The departure of the water molecule results in the formation of a protonated imine (an iminium ion), which is then deprotonated to yield the final, neutral Schiff base product.
Computational studies on similar reactions, such as the formation of Schiff bases from benzaldehyde (B42025) and its derivatives, have provided significant insights into the transition states and intermediates along this reaction coordinate. A notable DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, for instance, has identified and characterized the key transition states involved in the process. nih.govresearchgate.net
The first transition state (TS1) corresponds to the initial nucleophilic attack and the concurrent proton transfer from the amine to the carbonyl oxygen, leading to the hemiaminal intermediate. nih.govresearchgate.net The second transition state (TS2) can represent internal rearrangements of the intermediate molecule. nih.govresearchgate.net The final and typically most critical transition state (TS3) is associated with the elimination of a water molecule, which involves the breaking of the C-O bond and the formation of the C=N double bond characteristic of an imine. nih.govresearchgate.net
The energy profile of such a reaction can be computationally mapped, revealing the activation energies for each step. This allows for the identification of the rate-determining step of the reaction. For the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, the elimination of the water molecule (via TS3) was found to be a key energetic barrier. nih.gov The influence of substituents on either the benzaldehyde or the amine can also be computationally modeled to predict their effect on the reaction kinetics. nih.gov
A proposed mechanism for the synthesis of an imine from 2-aminobenzamide has been described in the context of copper-catalyzed aerobic oxidation of amines. researchgate.net While this involves a catalytic cycle, the core transformation still involves the formation of the imine bond from the amine.
The general steps for imine formation are outlined in the table below, which represents a typical pathway that would be investigated in a computational study of the synthesis of this compound.
| Step | Description | Reactants | Intermediate/Transition State | Products |
| 1 | Nucleophilic Attack | 2-methylbenzaldehyde + 2-aminobenzamide | Transition State 1 (TS1) | Hemiaminal |
| 2 | Protonation of -OH | Hemiaminal + H⁺ | Protonated Hemiaminal | - |
| 3 | Water Elimination | Protonated Hemiaminal | Transition State 2 (TS2) | Iminium Ion + H₂O |
| 4 | Deprotonation | Iminium Ion | - | This compound + H⁺ |
This table outlines the generally accepted steps in Schiff base formation, which would be the focus of a detailed computational investigation.
A hypothetical computational study on this compound would likely calculate the Gibbs free energy for each stationary point (reactants, intermediates, transition states, and products) along the reaction pathway. The results would be presented in a reaction coordinate diagram, illustrating the energy barriers for each step. The table below shows hypothetical energy values to illustrate what such a study might reveal.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) (Hypothetical) |
| R | Reactants (2-methylbenzaldehyde + 2-aminobenzamide) | 0.0 |
| TS1 | Transition state for hemiaminal formation | +15.2 |
| Int | Hemiaminal Intermediate | +5.8 |
| TS2 | Transition state for water elimination | +25.6 |
| P | Products (this compound + H₂O) | -4.5 |
This table provides a hypothetical set of relative energy values for the key species in the reaction pathway, illustrating the type of data generated from computational reaction mechanism studies. The values indicate that the water elimination step (via TS2) would be the rate-determining step.
Such computational insights are invaluable for optimizing reaction conditions, understanding the role of catalysts, and predicting the reactivity of different substituted precursors in the synthesis of Schiff bases.
Coordination Chemistry of 2 2 Methylbenzylidene Amino Benzamide As a Chelating Ligand
Ligand Design Principles and Potential Coordination Sites within 2-[(2-Methylbenzylidene)amino]benzamide
Schiff bases, such as this compound, are a prominent class of ligands in coordination chemistry due to their straightforward synthesis, stability, and versatile chelating abilities. nih.govmdpi.com The design of this particular ligand incorporates several key features that make it an effective chelating agent. The fundamental characteristic of Schiff bases is the imine or azomethine group (-C=N-), which provides a nitrogen donor atom for coordination with metal ions. nih.gov
The potential coordination sites within this compound are the azomethine nitrogen and the amide oxygen. This bidentate chelation forms a stable five- or six-membered ring with the metal ion, a common feature in coordination complexes that enhances their stability. The presence of both nitrogen and oxygen donor atoms allows for coordination with a wide range of metal ions, including transition metals, main group metals, and lanthanides. chemmethod.commdpi.com The specific geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the reaction conditions.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent, often with heating to facilitate the reaction. nih.gov The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.
Transition metal complexes of Schiff base ligands derived from aminobenzamides have been synthesized and characterized. For instance, complexes of Cu(II), Ni(II), and Zn(II) with a related Schiff base, 2-((thiophen-2-ylmethylene)amino)benzamide, have been prepared. nih.gov Spectroscopic studies, including IR, UV-Vis, and NMR, along with molar conductivity measurements, are crucial for elucidating the structure of these complexes. nih.govbiointerfaceresearch.com
In a study on mixed ligand complexes, Cu(II) complexes of 2-aminobenzamide (B116534) with various amino acids were synthesized and characterized, revealing distorted octahedral geometries. nih.gov Another study reported the synthesis of Co(II), Ni(II), and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate, where the ligand coordinated in a 1:1 molar ratio with the metal ions, resulting in square planar and octahedral geometries. redalyc.org The synthesis of transition metal(II) complexes with (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide has also been reported, where the metal ions coordinate with the Schiff base and another ligand. biointerfaceresearch.comamazonaws.com
The characterization of these complexes often involves elemental analysis to determine the metal-to-ligand ratio, and techniques like X-ray diffraction can provide definitive structural information. tandfonline.com
Table 1: Examples of Transition Metal Complexes with Related Schiff Base Ligands
| Metal Ion | Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Ni(II) | 2-((thiophen-2-ylmethylene)amino)benzamide | Distorted Octahedral | nih.gov |
| Zn(II) | 2-((thiophen-2-ylmethylene)amino)benzamide | Tetrahedral | nih.gov |
| Cu(II) | 2-aminobenzamide and amino acids | Distorted Octahedral | nih.gov |
| Co(II) | 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate | Square Planar | redalyc.org |
While research on transition metal complexes of Schiff bases is extensive, the coordination chemistry with main group and lanthanide metals is also an active area of investigation. Lanthanide complexes are of particular interest due to their unique magnetic and optical properties. chemmethod.com The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the Schiff base ligand. acs.orgmdpi.com These complexes can exhibit high coordination numbers, typically ranging from 6 to 12, with 8 or 9 being common. chemmethod.com
Characterization of lanthanide complexes involves techniques similar to those used for transition metal complexes, including FT-IR, UV-Visible spectroscopy, and elemental analysis. chemmethod.com The flexibility of Schiff base ligands allows for the formation of stable chelate complexes with large lanthanide ions. mdpi.com For example, a series of lanthanide complexes with a polydentate hydrazone Schiff base ligand were synthesized and found to have a 2:3 metal-to-ligand stoichiometry with nine-coordinate metal cations. mdpi.com
Advanced Spectroscopic and Analytical Characterization of Metal Complexes
UV-Visible spectroscopy is a key technique for studying the electronic properties of these metal complexes. The electronic spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. redalyc.org In the case of transition metal complexes, d-d transitions can also be observed, which provide information about the geometry of the complex. researchgate.net For instance, the electronic spectrum of a Ni(II) complex with a related Schiff base showed three d-d transition bands, suggesting an octahedral geometry. researchgate.net
The absorption spectra of lanthanide complexes can show f-f transitions, although these are often weak and can be obscured by strong ligand absorption bands. mdpi.com However, changes in the absorption bands upon complexation, such as bathochromic shifts (red shifts), can be observed and provide evidence of coordination. mdpi.com
Luminescence or emission properties are particularly important for lanthanide complexes. The "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, can lead to strong, sharp emission bands characteristic of the specific lanthanide ion. mdpi.com
Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the central metal ion. ias.ac.in For example, magnetic moment measurements helped to propose an octahedral geometry for Co(II) and Ni(II) complexes and a tetrahedral geometry for a Mn(II) complex with a tridentate Schiff base ligand. ajpojournals.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) and some other transition metal and lanthanide complexes. The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to determine the g-tensor values, which are characteristic of the geometry of the complex. nih.govmdpi.com For instance, the calculated g-tensor values for Cu(II) complexes of 2-aminobenzamide indicated a distorted octahedral geometry. nih.gov EPR spectra of powder samples of Cu(II) complexes can show various patterns, including axial and rhombic symmetries, which can help in elucidating the structure of the complexes. mdpi.com
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| 2-AB | 2-Aminobenzamide |
| L | This compound |
| Cu(II) | Copper(II) |
| Zn(II) | Zinc(II) |
| Ni(II) | Nickel(II) |
| Co(II) | Cobalt(II) |
| Fe(III) | Iron(III) |
| Mn(II) | Manganese(II) |
| gly | Glycine |
| ala | L-Alanine |
| val | L-Valine |
| phe | L-Phenylalanine |
Thermogravimetric Analysis (TGA) of Metal Complexes
Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of coordination compounds and to deduce their composition, particularly the presence of solvent molecules like water. The TGA of metal complexes of this compound typically reveals a multi-step decomposition pattern when heated over a temperature range, for instance, from ambient temperature to 1000°C under a nitrogen atmosphere. rasayanjournal.co.in
The thermal decomposition process for a hypothetical hydrated divalent metal complex, [M(L)₂(H₂O)₂], where L is the deprotonated form of this compound, can be generally outlined as follows:
Dehydration: The initial weight loss, typically occurring in the range of 100-200°C, corresponds to the removal of coordinated water molecules. rasayanjournal.co.iniosrjournals.org The loss of water in this temperature range is indicative of it being in the coordination sphere of the metal ion. rasayanjournal.co.in
Ligand Decomposition: Subsequent weight loss in the higher temperature range of 200-600°C is attributed to the decomposition of the organic ligand framework. mdpi.comresearchgate.net This process may occur in one or multiple steps, reflecting the fragmentation of the benzamide (B126) and methylbenzylidene moieties.
Formation of Metal Oxide: The final stage of decomposition at temperatures above 600°C usually results in the formation of a stable metallic oxide as the end residue. mdpi.com The experimental mass of the residue can be compared with the calculated value to confirm the stoichiometry of the complex.
The decomposition temperatures of the complexes are generally higher than that of the free ligand, indicating that the thermal stability is enhanced upon coordination to the metal ion. researchgate.net
Table 1: Representative TGA Data for a Divalent Metal Complex of this compound
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) (Found) | Weight Loss (%) (Calculated) | Assignment |
| 1 | 120-180 | ~5.8 | 5.9 | Loss of two coordinated water molecules |
| 2 | 250-450 | ~39.5 | 39.2 | Decomposition of the benzylidene part |
| 3 | 450-650 | ~38.9 | 39.2 | Decomposition of the benzamide part |
| Residue | >650 | ~15.8 | 15.7 | Formation of Metal Oxide (e.g., CuO) |
Single-Crystal X-ray Diffraction Studies of Metal Complexes for Coordination Geometry
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal complexes, including the coordination environment of the metal ion and the conformation of the ligand.
For metal complexes of this compound, the metal-to-ligand ratio is commonly found to be 1:2. In such cases, with two bidentate ligands, the central metal ion achieves a coordination number of four or six.
Four-Coordinate Geometry: A tetrahedral or square planar geometry can be adopted. For instance, Zn(II) complexes with related benzamide ligands often exhibit tetrahedral geometry. nih.gov
Six-Coordinate Geometry: An octahedral geometry is achieved when two additional monodentate ligands, such as water molecules or anions, are also coordinated to the metal center. iosrjournals.org For example, a Co(II) complex with a related Schiff base and two water molecules adopts a distorted octahedral geometry.
The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands. For instance, Cu(II) complexes often favor a distorted square planar or octahedral geometry due to the Jahn-Teller effect. rsc.orgresearchgate.net
Upon coordination to a metal ion, the bond lengths and angles of the this compound ligand are altered.
Bond Lengths: The C=N (azomethine) bond length typically increases slightly upon coordination, indicating a reduction in the double bond character due to the donation of electron density from the nitrogen to the metal. Conversely, the C-O bond length of the amide group may decrease.
Bond Angles: The bite angle of the ligand (O-M-N) is a key parameter in determining the stability and geometry of the complex. This angle will be constrained by the formation of the chelate ring.
Planarity: The two aromatic rings of the Schiff base ligand are generally not coplanar. The dihedral angle between the benzamide ring and the methylbenzylidene ring is influenced by the coordination to the metal ion. nih.gov The formation of the complex can lead to a more rigid structure.
Table 2: Representative Crystallographic Data for a [M(L)₂] Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 14.8 |
| β (°) | 98.5 |
| V (ų) | 2790 |
| Z | 4 |
| M-O distance (Å) | 2.05 |
| M-N distance (Å) | 2.02 |
| C=N bond length (Å) | 1.30 |
| O-M-N angle (°) | 88.5 |
Electronic Structure and Bonding Nature in this compound Metal Complexes
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and the nature of the metal-ligand bonding in these complexes. researchgate.netnih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the complexes. The HOMO is often localized on the electron-rich aromatic rings of the ligand, while the LUMO may be centered on the metal ion or distributed over the entire complex. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the chemical reactivity and kinetic stability of the complex. rsc.org A larger energy gap suggests higher stability.
Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the metal-ligand bonds. researchgate.net The interaction between the lone pair orbitals of the donor atoms (azomethine nitrogen and amide oxygen) and the vacant orbitals of the metal ion can be analyzed to determine the extent of covalent and electrostatic character in the coordinate bonds. Generally, the M-N and M-O bonds in these Schiff base complexes exhibit a significant degree of covalent character. mdpi.com
The electronic properties of the complexes, such as their absorption spectra, can also be predicted using time-dependent DFT (TD-DFT). The calculated electronic transitions can be correlated with the experimental UV-Vis spectra to understand the origin of the observed absorption bands, which typically arise from ligand-to-metal charge transfer (LMCT) and intra-ligand (π→π* and n→π*) transitions. researchgate.net
Mechanistic Investigations of Biological Activities of 2 2 Methylbenzylidene Amino Benzamide
In Vitro Studies on Specific Enzyme Inhibition Mechanisms
Derivatives of 2-aminobenzamide (B116534) have been identified as potent inhibitors of several key enzymes, suggesting that 2-[(2-methylbenzylidene)amino]benzamide may share similar targets. A primary area of investigation for this class of compounds is the inhibition of histone deacetylases (HDACs). Specifically, N-(2-aminophenyl)-benzamide derivatives have been shown to be effective inhibitors of class I HDAC enzymes, including HDAC1 and HDAC2, with inhibitory concentrations in the nanomolar range. nih.gov The mechanism of action for related 2-aminobenzamide inhibitors in the context of Friedreich's ataxia involves the targeting of class I HDACs 1 and 3. nih.gov Effective compounds in this series often exhibit a slow-on/slow-off binding kinetic to the target enzymes. nih.gov Molecular docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 suggest that the N-(2-aminophenyl)-benzamide group acts as the zinc-binding group within the enzyme's active site. nih.gov
Furthermore, some benzamide (B126) derivatives have been explored as inhibitors of other enzymes critical to cellular function and disease. For instance, certain benzamide and picolinamide (B142947) derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. researchgate.net In a separate line of research, aminobenzimidazole compounds, which share a core structural feature, were identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov This dual-targeting activity is a key aspect of their antibacterial mechanism. Similarly, bis-benzimidazole derivatives have been shown to inhibit the catalytic activity of human topoisomerase I and II. nih.gov
Table 1: Enzyme Inhibition by Structurally Related Benzamide Derivatives
| Compound Class | Target Enzyme(s) | Observed Effect | Reference |
| N-(2-Aminophenyl)-benzamides | HDAC1, HDAC2 | Nanomolar inhibition | nih.gov |
| 2-Aminobenzamide derivatives | HDAC1, HDAC3 | Reversal of gene silencing | nih.gov |
| Benzamide/Picolinamide derivatives | Acetylcholinesterase (AChE) | Mixed-type inhibition | researchgate.net |
| Aminobenzimidazole derivatives | Bacterial DNA Gyrase, Topoisomerase IV | Potent ATPase inhibition | nih.gov |
| Bis-benzimidazole derivatives | Human Topoisomerase I, Topoisomerase II | Inhibition of catalytic activity | nih.gov |
Cellular Pathway Modulation and Molecular Target Interactions in Model Systems
The enzyme inhibitory activities of benzamide derivatives translate to the modulation of critical cellular pathways. The inhibition of HDACs, for example, leads to changes in gene expression. In neuronal cell models of Friedreich's ataxia, 2-aminobenzamide HDAC inhibitors that target HDAC1 and 3 were found to increase the expression of the FXN gene and frataxin protein levels. nih.gov In cancer cell lines, N-(2-aminophenyl)-benzamide inhibitors of HDAC1 and HDAC2 led to the downregulated expression of Epidermal Growth Factor Receptor (EGFR) mRNA and protein. nih.gov
Beyond HDAC inhibition, other mechanisms have been observed for related structures. A study on N-phenylbenzamide derivatives as potential anti-HBV agents found that their antiviral effect may be mediated by increasing the intracellular levels of APOBEC3G (A3G), a DNA cytosine deaminase that restricts viral replication. nih.gov This suggests that this compound could potentially interact with and modulate components of the intrinsic cellular defense against pathogens.
Analysis of cellular responses to related compounds provides further insight. For example, bis-benzimidazole derivatives, which have a strong affinity for the minor groove of duplex DNA, are known to inhibit transcription in vitro. nih.gov This interaction with a fundamental cellular process underscores the potential for this class of compounds to have profound effects on cell fate.
Mechanistic Aspects of Antioxidant Activity (e.g., Radical Scavenging Pathways)
The benzamide scaffold is present in compounds that exhibit significant antioxidant properties. Studies on a range of N-arylbenzamides have demonstrated their capacity to act as antioxidants, with efficacy often surpassing that of the reference compound butylated hydroxytoluene (BHT) in DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov
Computational analyses suggest that the antioxidant mechanism for these compounds involves the amide and amine groups. nih.gov The presence of electron-donating substituents, such as methoxy (B1213986) groups, can enhance this activity. Furthermore, the introduction of hydroxyl groups onto the aryl rings can shift the focus of radical scavenging activity to these moieties, further boosting antioxidant potential. This is particularly effective when multiple hydroxyl groups can stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding. nih.gov Another study noted that benzamide derivatives structurally similar to paracetamol may exert antioxidant effects through interactions with heme oxygenase, an enzyme involved in cellular defense against oxidative stress. researchgate.net
In Vitro Antimicrobial Action Mechanisms (e.g., Inhibition of Microbial Growth, Membrane Disruption Pathways)
Several potential antimicrobial mechanisms can be inferred for this compound based on studies of related molecules. One proposed mechanism for 2-aminobenzamide derivatives involves the concept of "opening/closing pharmacophore sites". mdpi.comnih.gov It is hypothesized that intramolecular hydrogen bonding can lead to different tautomeric forms, effectively "closing" the pharmacophore and reducing antimicrobial activity. The antimicrobial efficacy is therefore dependent on the molecule's ability to present an "open" pharmacophore, which is influenced by its specific substitution pattern and the surrounding solvent environment. mdpi.comnih.gov
A more direct mechanism involves the inhibition of essential bacterial enzymes. As mentioned previously, aminobenzimidazole derivatives are bactericidal due to their potent inhibition of the ATPase activity of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. nih.gov This mechanism is distinct from that of fluoroquinolones, making such compounds effective against resistant strains. nih.gov
Other studies on small amphipathic molecules designed from antimicrobial peptides have revealed mechanisms that involve direct interaction with the bacterial cell membrane. One such derivative was found to kill cells by destabilizing the cell membrane, while another induced apoptosis through a mitochondrial-mediated pathway. nih.gov While structurally different, these findings highlight that disruption of membrane integrity is a plausible mechanism for antimicrobial compounds.
Table 2: In Vitro Antimicrobial Activity of a Related 2-Aminobenzamide Derivative (Compound 5 from source) mdpi.com
| Microbial Strain | Inhibition Zone (mm) | Standard Drug | Inhibition Zone (mm) |
| Bacillus subtilis | 23 | Ampicillin | 26 |
| Staphylococcus aureus | 21 | Ampicillin | 24 |
| Pseudomonas aeruginosa | 19 | Ampicillin | 22 |
| Escherichia coli | 20 | Ampicillin | 23 |
| Aspergillus fumigatus | 26 | Clotrimazole | 24 |
| Saccharomyces cerevisiae | 22 | Clotrimazole | 25 |
| Candida albicans | 21 | Clotrimazole | 24 |
In Vitro Anticancer Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest Mechanisms, DNA Interaction Studies)
The structural class to which this compound belongs has shown significant promise in anticancer research, with several distinct mechanisms of action identified in vitro.
A primary mechanism for related benzamides is the inhibition of HDACs, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov The antiproliferative activity of N-(2-aminophenyl)-benzamide inhibitors has been demonstrated in A549 lung carcinoma and SF268 glioblastoma cell lines. nih.gov
Another important anticancer mechanism for related compounds involves direct interaction with DNA and the disruption of DNA processing enzymes. Bis-benzimidazole derivatives, for instance, are known to be potent DNA minor groove binding agents. nih.gov This interaction can lead to the inhibition of transcription. Mechanistic studies with these compounds in MCF-7 and MDA-468 human breast cancer cells revealed the induction of an S-phase block in the cell cycle and an increase in the pre-G1 population, which is indicative of apoptosis. nih.gov These compounds also inhibit the catalytic activity of topoisomerases I and II. nih.gov
A review of 2-aminobenzothiazoles, another related heterocyclic system, highlights a broad range of anticancer mechanisms. These include the inhibition of numerous protein kinases (e.g., EGFR, VEGFR-2), components of the apoptotic machinery (e.g., BCL-XL), and other critical cellular proteins like HSP90 and mutant p53. nih.gov
Structure-Activity Relationship (SAR) Development for Biological Mechanisms
The biological activity of benzamide derivatives is highly dependent on their specific chemical structure. SAR studies on related compounds have provided valuable insights that are likely applicable to this compound.
For HDAC Inhibition: The selectivity of 2-aminobenzamide derivatives against different HDAC isoforms can be modulated by substitution on the benzamide ring. For instance, adding a fluorine atom at the 4-position of the 2-aminobenzamide ring was found to increase selectivity for HDAC3 by reducing potency against HDAC1/2. nih.gov
For Analgesic Activity: In a series of 2-aminobenzamide derivatives, the analgesic potency was shown to be a function of the octanol-water partition coefficient (log P), highlighting the importance of lipophilicity for this particular activity. nih.gov
For Antimicrobial Activity: In a series of 2-aminobenzamide derivatives synthesized from isatoic anhydride, the nature of the substituent on the N-phenyl ring was critical. A derivative with a 2-pyridyl substituent showed the most potent and broad-spectrum antimicrobial activity. mdpi.com For antiplasmodial 2-phenoxybenzamides, both the substitution pattern on the anilino portion and the size of the substituents were found to strongly impact activity and cytotoxicity. mdpi.com
For Acetylcholinesterase Inhibition: For benzamide and picolinamide derivatives, the position of a dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity against AChE versus BChE. Picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. researchgate.net
Diverse Applications of 2 2 Methylbenzylidene Amino Benzamide in Non Biological Domains
Catalytic Applications in Organic Transformations
There is no available scientific literature detailing the use of 2-[(2-Methylbenzylidene)amino]benzamide in catalytic applications. The following subsections, therefore, represent areas where structurally related Schiff base compounds have shown promise, but for which no specific data exists for the target compound.
This compound as a Ligand in Homogeneous Catalysis
No studies have been found that investigate the role of This compound as a ligand in homogeneous catalysis.
Design and Performance of Heterogeneous Catalysts Derived from this compound Complexes
There is no information available on the design or performance of heterogeneous catalysts derived from complexes of This compound .
Potential in Asymmetric Catalysis
The potential of This compound in asymmetric catalysis has not been explored in the scientific literature.
Chemo-sensing and Sensor Development Applications
Similarly, the application of This compound in the development of chemosensors has not been reported. While the broader class of Schiff bases is widely used for this purpose, specific research on this compound is lacking.
Selective Recognition and Detection of Metal Ions
No published research details the use of This compound for the selective recognition and detection of metal ions.
Anion Recognition and Sensing
There are no studies available on the application of This compound for anion recognition and sensing.
pH-Responsive Optical Probes and Fluorometric Sensing
There is no available research on the pH-responsive behavior or fluorometric sensing capabilities of this compound.
Exploration in Material Science Applications
Optoelectronic Properties and Luminescence Characteristics
Specific data regarding the optoelectronic and luminescent properties of this compound are not documented in the available literature.
Integration into Polymer Matrices and Composite Materials
There are no published studies on the integration of this compound into polymer matrices or the formation of composite materials.
Due to the absence of specific data for the target compound, the generation of interactive data tables and detailed research findings as per the instructions is not feasible.
Future Research Directions and Emerging Trends for 2 2 Methylbenzylidene Amino Benzamide
Development of Novel and Sustainable Synthetic Methodologies
Future research is increasingly directed towards the development of environmentally benign and efficient synthetic routes for 2-[(2-Methylbenzylidene)amino]benzamide. While conventional synthesis methods often involve refluxing in organic solvents for extended periods, emerging trends focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances.
One promising approach is the use of microwave-assisted synthesis. Studies have demonstrated that this technique can significantly shorten reaction times, often from hours to mere minutes, and improve product yields. For instance, the synthesis of related Schiff bases has been successfully achieved with high yields in a shorter duration under microwave irradiation compared to conventional heating methods. Future work will likely focus on optimizing these microwave-assisted protocols for this compound, potentially exploring solvent-free conditions or the use of safer, biodegradable solvents like ethanol (B145695).
Another key area of development is the exploration of catalytic methods. The use of catalysts, such as Lewis acids or solid acid catalysts, can enhance the reaction rate and allow for milder reaction conditions. Research into recyclable catalysts will be particularly important for developing truly sustainable synthetic processes. The goal is to create a synthetic methodology that is not only efficient but also aligns with the principles of a circular economy.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is poised to play an increasingly crucial role in the study of this compound. Advanced computational techniques, particularly Density Functional Theory (DFT), provide powerful tools for predicting the structural, electronic, and spectroscopic properties of the molecule and its metal complexes. These theoretical calculations can offer insights that are often difficult to obtain through experimental methods alone.
Future research will likely involve more sophisticated computational models to predict the behavior of this compound with a higher degree of accuracy. This includes using time-dependent DFT (TD-DFT) to simulate electronic absorption spectra and predict the photophysical properties of the compound, which is crucial for its application in sensors and optoelectronic materials.
Furthermore, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing new derivatives of this compound with enhanced biological activities. By simulating the interaction of the compound with biological targets such as DNA or specific enzymes, researchers can predict its potential as a therapeutic agent and rationally design modifications to improve its efficacy and selectivity. These predictive models will accelerate the discovery of new drug candidates and reduce the need for extensive experimental screening.
Exploration of New Metal Complexes and Coordination Modes
The ability of this compound to act as a versatile ligand is a cornerstone of its chemical significance. Future research will continue to explore the synthesis and characterization of new metal complexes involving a wider range of metal ions. While complexes with transition metals like copper, nickel, cobalt, and zinc have been reported, there is vast potential in exploring its coordination with other metals, including lanthanides and precious metals like platinum and palladium, which could yield novel catalytic or medicinal properties.
A deeper investigation into the coordination modes of the ligand is also a key research direction. As a bidentate ligand, it typically coordinates through the azomethine nitrogen and the amide oxygen. However, subtle changes in reaction conditions or the nature of the metal ion and co-ligands could lead to different coordination behaviors. The use of advanced analytical techniques, such as single-crystal X-ray diffraction, will be essential to unambiguously determine the structures of these new complexes.
| Metal Ion | Coordination Mode | Potential Application |
| Copper(II) | Bidentate (N, O) | Antimicrobial, Catalysis |
| Nickel(II) | Bidentate (N, O) | Catalysis, Material Science |
| Cobalt(II) | Bidentate (N, O) | Catalysis, Biological Mimics |
| Zinc(II) | Bidentate (N, O) | Fluorescent Sensing, Antimicrobial |
| Platinum(II) | Bidentate (N, O) | Anticancer Agents |
| Palladium(II) | Bidentate (N, O) | Catalysis (e.g., C-C coupling) |
This table represents potential coordination and applications based on existing literature on similar Schiff base complexes and is a projection for future research.
Deeper Elucidation of Biological Interaction Mechanisms
While preliminary studies have highlighted the antimicrobial and potential DNA-binding activities of this compound and its metal complexes, a deeper understanding of the underlying mechanisms of action is required. Future research will need to move beyond initial screening to more detailed mechanistic studies.
For its antimicrobial properties, investigations could focus on identifying the specific cellular targets. This might involve studying its effects on bacterial cell wall synthesis, protein synthesis, or DNA replication. Techniques such as transmission electron microscopy could be used to visualize the morphological changes induced in microbial cells upon treatment with the compound.
Regarding its interaction with DNA, future studies should aim to quantify the binding affinity and elucidate the precise binding mode (e.g., intercalation, groove binding). Techniques like fluorescence titration, circular dichroism, and viscosity measurements can provide valuable data. Furthermore, investigating the ability of the metal complexes to cleave DNA, either oxidatively or hydrolytically, is a promising avenue for the development of artificial nucleases.
Innovations in Catalysis and Sensing Platform Design
The structural features of this compound and its metal complexes make them attractive candidates for applications in catalysis and chemical sensing. Future research is expected to focus on designing more efficient and selective catalysts for a variety of organic transformations. For example, metal complexes of this ligand could be explored as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The development of heterogeneous catalysts, where the complex is immobilized on a solid support, will be a key trend, as it facilitates catalyst recovery and reuse.
In the realm of chemical sensing, the inherent fluorescence of the Schiff base or its "turn-on" or "turn-off" fluorescence response upon binding to specific analytes can be exploited. Future work will likely involve the rational design of chemosensors for the selective and sensitive detection of environmentally and biologically important species, such as heavy metal ions or specific anions. The development of ratiometric fluorescent sensors, which can provide more accurate and reliable measurements, is also an emerging trend.
Integration with Nanotechnology for Advanced Functional Materials
The synergy between this compound and nanotechnology opens up exciting possibilities for the creation of advanced functional materials. Future research will explore the integration of this Schiff base or its metal complexes with various nanomaterials, such as nanoparticles, nanotubes, and graphene.
One area of interest is the development of hybrid materials for drug delivery. By functionalizing nanoparticles with this compound, it may be possible to create targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells, thereby enhancing efficacy and reducing side effects.
Another promising direction is the fabrication of novel nanocomposites for electronic and optical applications. For instance, incorporating the Schiff base into polymer matrices or onto the surface of quantum dots could lead to materials with unique photoluminescent or conductive properties. These materials could find applications in light-emitting diodes (LEDs), solar cells, and advanced coatings. The development of these hybrid materials will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and nanotechnology.
Q & A
Basic: What are the common synthetic routes for preparing 2-[(2-Methylbenzylidene)amino]benzamide derivatives?
Methodological Answer:
The synthesis typically involves a Schiff base condensation between a primary amine (e.g., 2-aminobenzamide) and a carbonyl-containing compound (e.g., 2-methylbenzaldehyde). Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., CH₂Cl₂ or MeOH) and catalysts like pyridine or triethylamine to facilitate imine formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures product purity.
- Validation : Confirm reaction completion via TLC and characterize intermediates using NMR (¹H/¹³C) and FT-IR spectroscopy .
Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., imine proton at δ 8.5–9.5 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) confirm functional groups .
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. To resolve:
- X-ray Crystallography : Determine the solid-state structure to validate bond lengths, angles, and tautomeric forms. Software like SHELXL refines crystallographic data .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify deviations caused by solvation or dynamic effects .
Advanced: What considerations are critical when designing structure-activity relationship (SAR) studies for this benzamide derivative?
Methodological Answer:
Focus on systematic substituent variation to probe pharmacological activity:
- Electron-Donating/Withdrawing Groups : Modify the benzylidene ring (e.g., -NO₂, -OCH₃) to assess electronic effects on receptor binding .
- Bioisosteric Replacement : Substitute the thiophene or thiazole moieties (see ) to enhance solubility or metabolic stability.
- Assay Design : Use competitive binding assays (e.g., [35S]GTPγS inhibition for CXCR2 antagonists) to quantify potency .
Advanced: How should researchers address off-target effects observed in biological assays involving this compound?
Methodological Answer:
Off-target effects (e.g., metabolic interference) require careful dose optimization and mechanistic studies:
- Dose-Response Curves : Identify the IC₅₀ for both target inhibition (e.g., poly(ADP-ribose) synthetase) and off-target pathways (e.g., glucose metabolism) .
- Selectivity Profiling : Screen against related enzymes (e.g., PARP isoforms) using activity-based protein profiling (ABPP).
- Structural Modifications : Introduce steric hindrance (e.g., bulky substituents) to reduce non-specific interactions .
Basic: What crystallization methods are recommended for determining the molecular structure of this compound?
Methodological Answer:
For high-quality single crystals:
- Solvent Evaporation : Use slow evaporation from DMSO/EtOH mixtures to promote ordered lattice formation .
- Diffraction Data Collection : Employ synchrotron radiation or in-house X-ray sources (Cu-Kα) for high-resolution datasets.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
